Betameprodine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

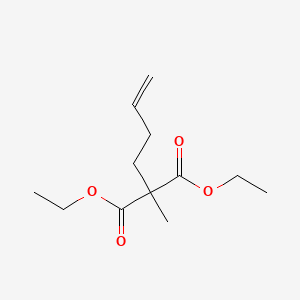

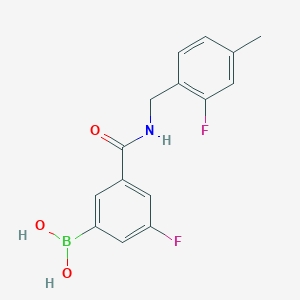

Betameprodine hydrochloride is an opioid analgesic classified under Schedule I of illegal substances by the United States Drug Enforcement Administration . It is a structural analogue of meperidine and exhibits physiological effects characteristic of opioids, such as analgesia, euphoria, sedation, itching, nausea, and respiratory depression . This compound is known for its potent analgesic properties and is used primarily in research settings due to its controlled status .

Preparation Methods

The synthesis of Betameprodine hydrochloride involves the preparation of its base compound, Betameprodine, followed by its conversion to the hydrochloride salt. The synthetic route typically involves the following steps:

Formation of the Piperidine Ring: The synthesis begins with the formation of the piperidine ring, which is a key structural component of Betameprodine.

Substitution Reactions: The piperidine ring undergoes substitution reactions to introduce the necessary functional groups.

Esterification: The final step involves the esterification of the piperidine derivative with propionic acid to form Betameprodine.

Conversion to Hydrochloride Salt: Betameprodine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reactions Analysis

Betameprodine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Betameprodine hydrochloride has several scientific research applications, including:

Pharmacological Studies: It is used in pharmacological research to study the effects of opioid analgesics on pain management, euphoria, and sedation.

Neuroscience Research: This compound is used to investigate the mechanisms of opioid receptor activation and the resulting physiological effects.

Analgesic Research: It serves as a reference compound in the development of new analgesics and the study of opioid receptor interactions.

Toxicology Studies: This compound is used in toxicology research to understand the adverse effects and potential toxicity of opioid compounds.

Mechanism of Action

Betameprodine hydrochloride exerts its effects by binding to and activating mu-opioid receptors in the central nervous system . This activation leads to the inhibition of neurotransmitter release, resulting in analgesia, sedation, and euphoria . The molecular targets involved include the mu-opioid receptor (OPRM1), which is a G protein-coupled receptor that mediates the effects of opioids . The activation of these receptors inhibits adenylate cyclase activity, reduces cyclic AMP levels, and leads to the opening of potassium channels and closing of calcium channels, ultimately resulting in decreased neuronal excitability .

Comparison with Similar Compounds

Betameprodine hydrochloride is structurally similar to other opioid analgesics, such as meperidine and alphameprodine . it has unique properties that distinguish it from these compounds:

Meperidine: Both Betameprodine and meperidine are phenylpiperidine derivatives, but Betameprodine has an additional ethyl group at the 3-position, which may influence its pharmacological profile

Alphameprodine: Alphameprodine is a stereoisomer of Betameprodine, with similar analgesic properties.

Other similar compounds include tramadol and fentanyl, which also belong to the class of opioid analgesics but differ in their chemical structure and potency .

Properties

Molecular Formula |

C17H26ClNO2 |

|---|---|

Molecular Weight |

311.8 g/mol |

IUPAC Name |

[(3R,4R)-3-ethyl-1-methyl-4-phenylpiperidin-4-yl] propanoate;hydrochloride |

InChI |

InChI=1S/C17H25NO2.ClH/c1-4-14-13-18(3)12-11-17(14,20-16(19)5-2)15-9-7-6-8-10-15;/h6-10,14H,4-5,11-13H2,1-3H3;1H/t14-,17-;/m1./s1 |

InChI Key |

MHZBPWPPBRJQTI-SATBOSKTSA-N |

Isomeric SMILES |

CC[C@@H]1CN(CC[C@@]1(C2=CC=CC=C2)OC(=O)CC)C.Cl |

Canonical SMILES |

CCC1CN(CCC1(C2=CC=CC=C2)OC(=O)CC)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

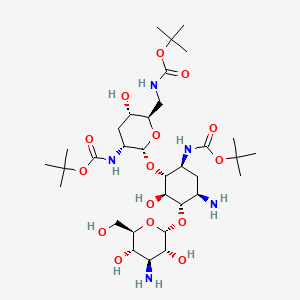

![azane;[(2R)-3-[[(2S,3R,5S,6S)-2,6-dihydroxy-3,4,5-triphosphonooxycyclohexyl]oxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15288872.png)

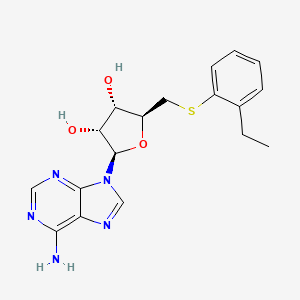

![Calcium;7-[2-(4-fluorophenyl)-4-[(4-fluorophenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B15288880.png)

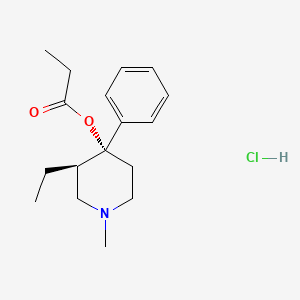

![2-[(2-carboxyphenoxy)methoxy]benzoic Acid](/img/structure/B15288910.png)

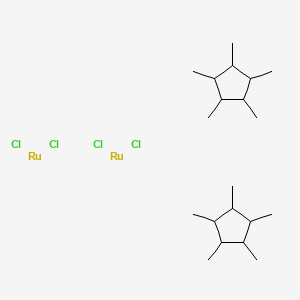

![2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide](/img/structure/B15288911.png)